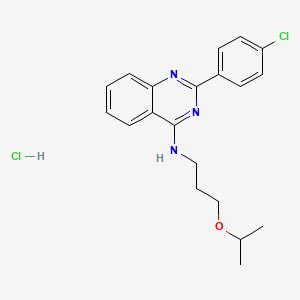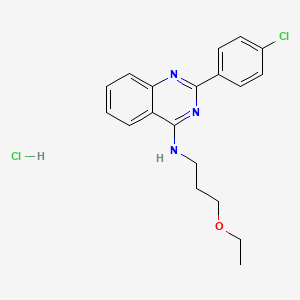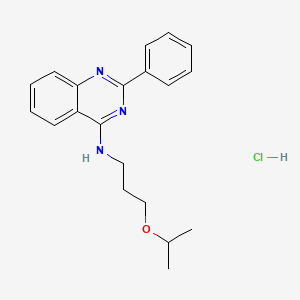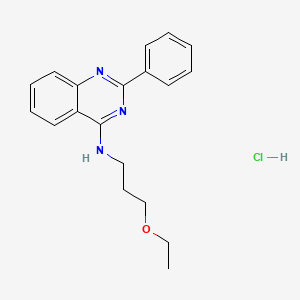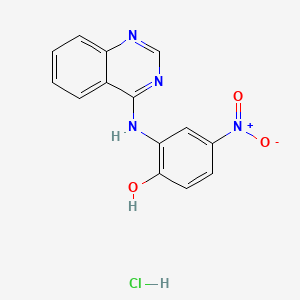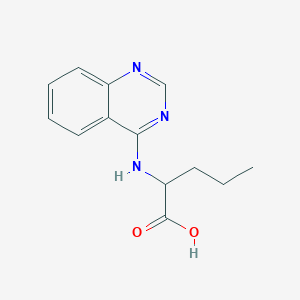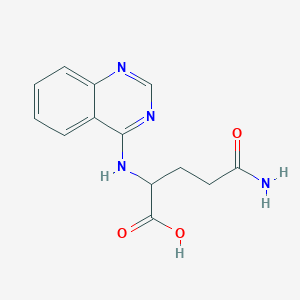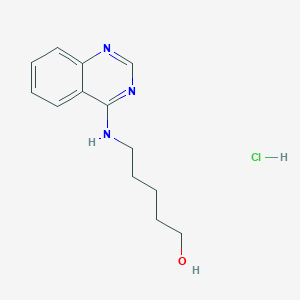
5-(Quinazolin-4-ylamino)-pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Quinazolin-4-ylamino)-pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound features a quinazoline ring system attached to a pentanol chain, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinazolin-4-ylamino)-pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves using a microwave synthesizer at a reaction temperature of 150°C, with a microwave power of 100 W and a corresponding pressure of 150 psi for 20 minutes .
Análisis De Reacciones Químicas
Types of Reactions
5-(Quinazolin-4-ylamino)-pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(Quinazolin-4-ylamino)-pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(Quinazolin-4-ylamino)-pentan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-ylamino)methyl-phosphonates: These compounds share a similar quinazoline core and exhibit antiviral activity.
Quinazoline N-oxides: These derivatives are formed through oxidation reactions and have distinct biological activities.
Substituted quinazolines: These compounds have various functional groups attached to the quinazoline ring, leading to diverse biological properties.
Uniqueness
5-(Quinazolin-4-ylamino)-pentan-1-ol is unique due to its specific structure, which combines a quinazoline ring with a pentanol chain.
Propiedades
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13;/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRJMUNDDRRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
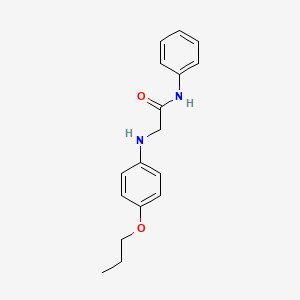
![N-(4-chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide](/img/structure/B7744854.png)
![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B7744867.png)
![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744872.png)
![3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B7744878.png)
![ethyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744881.png)
![ethyl (2E)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetate](/img/structure/B7744885.png)
